2-phenoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide
Description
2-Phenoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a propanamide derivative featuring a phenoxy group and a thiophen-3-yl-substituted pyridine ring. Its structure combines aromatic and heterocyclic moieties, which are common in medicinal chemistry for targeting receptors or enzymes. The phenoxy group may enhance lipophilicity, while the thiophene and pyridine rings could influence electronic properties and binding interactions.
Properties
IUPAC Name |
2-phenoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-14(23-17-5-3-2-4-6-17)19(22)21-12-15-7-9-20-18(11-15)16-8-10-24-13-16/h2-11,13-14H,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNMTDCODBMQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NC=C1)C2=CSC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity.
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other anti-tubercular agents, potentially inhibiting essential biochemical processes within the mycobacterium tuberculosis cells.
Biological Activity
2-phenoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide, a compound with the molecular formula CHNOS and a molecular weight of 338.4 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing pyridine and thiophene moieties have shown selective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15.625 | Inhibition of protein synthesis |
| Compound B | Escherichia coli | 31.25 | Disruption of cell wall synthesis |
| Compound C | Pseudomonas aeruginosa | 62.5 | Inhibition of nucleic acid synthesis |
The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function, leading to bactericidal effects.
- Disruption of Cell Wall Integrity : The presence of the thiophene ring may enhance membrane permeability, compromising bacterial cell walls.
- Nucleic Acid Synthesis Inhibition : Some derivatives exhibit the ability to inhibit DNA and RNA synthesis, further contributing to their antimicrobial efficacy.
Study 1: Efficacy Against Biofilms
A study evaluated the efficacy of a related compound against biofilms formed by Staphylococcus aureus. The results demonstrated that the compound significantly reduced biofilm formation at sub-MIC concentrations, suggesting its potential as a therapeutic agent for biofilm-associated infections.
Study 2: Antifungal Activity
Another investigation assessed the antifungal activity of derivatives similar to this compound against Candida albicans. The compound exhibited an inhibitory concentration (IC50) significantly lower than that of standard antifungal agents, indicating strong antifungal potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several propanamide derivatives reported in the literature. Key comparisons include:
†From : (2R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide. ‡Calculated from C₁₉H₁₇F₃N₂O₆.
Key Observations:
- TRPV1 Antagonists (): Compounds 43–48 feature a 3-fluoro-4-(methylsulfonamido)phenyl group and pyridine rings with bulky alkoxy substituents (e.g., cyclopropane, cyclobutane). These substituents likely improve metabolic stability and receptor binding. The target compound’s thiophene and phenoxy groups may offer distinct electronic profiles (thiophene’s electron-rich nature vs. trifluoromethyl’s electron-withdrawing effects) .
- However, the trifluoromethyl group may increase lipophilicity and bioavailability .
- Fentanyl Analogs (): These compounds prioritize piperidine and fluorophenyl groups for opioid receptor binding. The target’s pyridine-thiophene system suggests a different therapeutic target .
Physicochemical Properties
- Melting Points: TRPV1 antagonists in exhibit melting points ranging from 63°C to 114°C, influenced by substituent bulkiness (e.g., cyclopentylmethoxy in Compound 45: 112–114°C). The target compound’s melting point is unreported but may align with these values due to structural complexity .
- Lipophilicity: The phenoxy and thiophene groups in the target compound likely increase lipophilicity compared to ’s hydroxy-nitro derivative but reduce it relative to ’s trifluoromethyl-containing analogs.
Q & A
Q. What structural modifications enhance selectivity for thiophene-containing compounds over off-target receptors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
